molecular formula C10H5Cl2NO3 B1346388 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid CAS No. 951885-34-0

5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid

Cat. No.: B1346388
CAS No.: 951885-34-0
M. Wt: 258.05 g/mol
InChI Key: UEDACSDCBQKSEN-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and a carboxylic acid group on the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dichlorobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid
  • 2-(3,5-Dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid
  • 5-(2,4-Dichlorophenyl)oxazole-4-carboxylic acid

Uniqueness

5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different pharmacological properties compared to other similar compounds .

Properties

IUPAC Name

5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-6-3-1-2-5(7(6)12)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDACSDCBQKSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650055
Record name 5-(2,3-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-34-0
Record name 5-(2,3-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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